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Compound of Interest

Compound Name: 2-Chloro-5-hydroxypyrimidine

Cat. No.: B058251 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloro-5-hydroxypyrimidine. Due to the limited availability of experimentally derived public

data, this document presents predicted spectroscopic information obtained from computational

models, alongside standardized experimental protocols for the acquisition of such data. This

guide is intended to support research and development activities by providing key analytical

insights into this compound.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Chloro-5-
hydroxypyrimidine. These values are computationally generated and should be used as a

reference for experimental verification.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppm Multiplicity Assignment

8.15 Singlet H-4, H-6

10.5 (variable) Broad Singlet OH

Solvent: DMSO-d₆
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Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppm Assignment

157.0 C-2

148.0 C-5

145.0 C-4, C-6

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Broad O-H stretch

3100-3000 Medium Aromatic C-H stretch

1620-1580 Strong C=N stretch (pyrimidine ring)

1550-1450 Strong Aromatic C=C stretch

1300-1200 Strong C-O stretch

800-700 Strong C-Cl stretch

Sample Preparation: KBr pellet

Table 4: Predicted Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

130/132 100/33
[M]⁺/ [M+2]⁺ (isotopic pattern

for Cl)

102/104 Variable [M-CO]⁺

95 Variable [M-Cl]⁺

68 Variable [M-Cl-HCN]⁺

Ionization Mode: Electron Ionization (EI)
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Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These

protocols are generalized for a solid organic compound like 2-Chloro-5-hydroxypyrimidine
and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of

the molecule.

Methodology:

Sample Preparation:

Accurately weigh approximately 5-10 mg of dry 2-Chloro-5-hydroxypyrimidine.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Other deuterated solvents such as methanol-d₄ may be used, but peak positions will vary.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (for a 400 MHz spectrometer):

¹H NMR:

Spectral Width: -2 to 12 ppm

Pulse Angle: 30-45°

Acquisition Time: 3-4 seconds

Relaxation Delay: 2 seconds

Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

¹³C NMR:

Spectral Width: 0 to 180 ppm
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Pulse Program: Proton-decoupled

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm

for ¹H, δ 39.52 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of dry 2-Chloro-5-hydroxypyrimidine with approximately

100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until

a fine, homogeneous powder is obtained.

Place a portion of the powder into a pellet press.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or

translucent pellet.

Instrument Parameters (FTIR Spectrometer):

Scan Range: 4000-400 cm⁻¹
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Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background: A background spectrum of the empty sample compartment should be

recorded prior to sample analysis.

Data Analysis:

Identify the characteristic absorption bands and assign them to the corresponding

functional groups and bond vibrations.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction:

For a volatile solid, a direct insertion probe (DIP) can be used. A small amount of the

sample is placed in a capillary tube at the end of the probe.

Instrument Parameters (Electron Ionization - EI):

Ionization Energy: 70 eV

Source Temperature: 200-250 °C

Mass Range: m/z 40-500

Scan Rate: 1 scan/second

Data Analysis:

Identify the molecular ion peak ([M]⁺). The presence of a peak at [M+2] with approximately

one-third the intensity of the molecular ion is characteristic of a compound containing one

chlorine atom.
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Analyze the major fragment ions to propose a fragmentation pathway, which can provide

structural information.

Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic characterization of a

synthesized chemical compound like 2-Chloro-5-hydroxypyrimidine.
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Click to download full resolution via product page

Caption: Spectroscopic analysis workflow for chemical structure confirmation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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